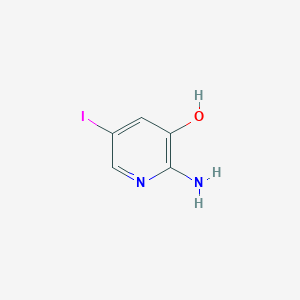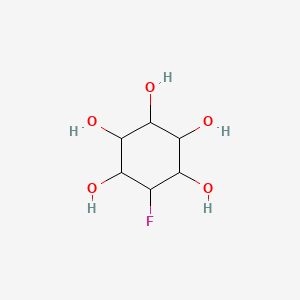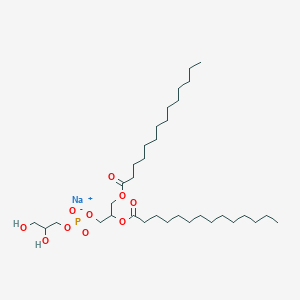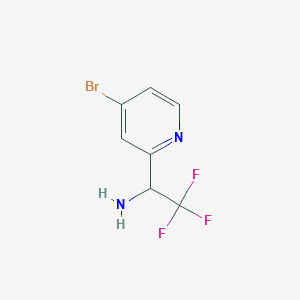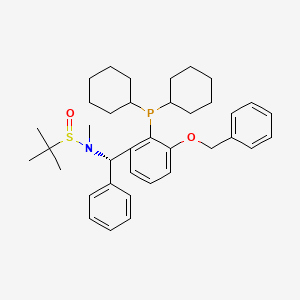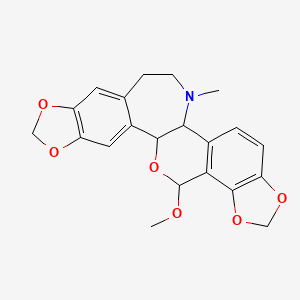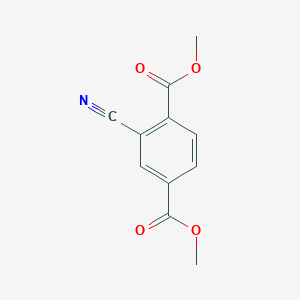
Dimethyl 2-cyanoterephthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 2-cyanoterephthalate is an organic compound with the molecular formula C10H8N2O4 It is a derivative of terephthalic acid, where two ester groups are replaced with cyano groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2-cyanoterephthalate can be synthesized through several methods. One common approach involves the reaction of terephthalic acid with dimethyl sulfate in the presence of a base, followed by the introduction of a cyano group using a suitable reagent such as sodium cyanide. The reaction conditions typically involve heating the mixture to facilitate the esterification and cyano substitution reactions.
Industrial Production Methods
Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the production process. The final product is usually purified through recrystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2-cyanoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The ester and cyano groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or cyano groups under basic or acidic conditions.
Major Products
The major products formed from these reactions include amines, carboxylic acids, and substituted esters, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
Dimethyl 2-cyanoterephthalate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and diagnostic agents.
Industry: The compound is used in the manufacture of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of dimethyl 2-cyanoterephthalate involves its ability to undergo various chemical transformations. The cyano and ester groups are reactive sites that can participate in nucleophilic and electrophilic reactions. These reactions enable the compound to interact with different molecular targets and pathways, leading to the formation of desired products in synthetic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl terephthalate: Similar in structure but lacks the cyano groups, making it less reactive in certain chemical reactions.
Dimethyl isophthalate: Another isomer with different positioning of ester groups, leading to variations in reactivity and applications.
Dimethyl aminoterephthalate: Contains an amino group instead of a cyano group, resulting in different chemical properties and uses.
Uniqueness
Dimethyl 2-cyanoterephthalate is unique due to the presence of both ester and cyano groups, which provide a combination of reactivity and stability. This makes it a versatile compound for various synthetic and industrial applications.
Propriétés
Formule moléculaire |
C11H9NO4 |
|---|---|
Poids moléculaire |
219.19 g/mol |
Nom IUPAC |
dimethyl 2-cyanobenzene-1,4-dicarboxylate |
InChI |
InChI=1S/C11H9NO4/c1-15-10(13)7-3-4-9(11(14)16-2)8(5-7)6-12/h3-5H,1-2H3 |
Clé InChI |
XPUSWRWPEQRGGY-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


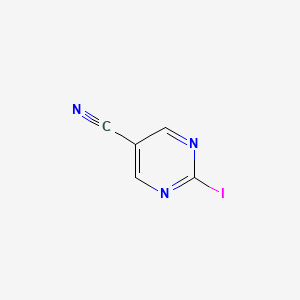
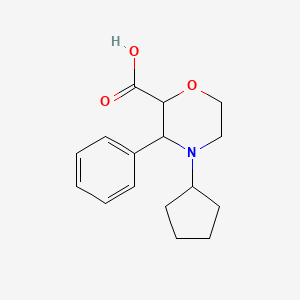
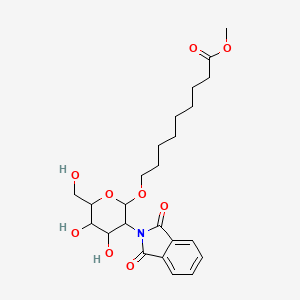
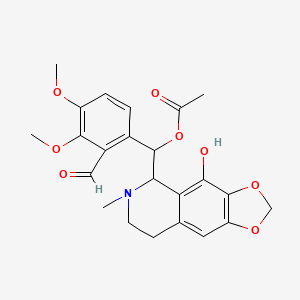

![(2S)-2-{[(Tert-tutoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B15124727.png)
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)
